Cas no 1422252-46-7 (BIX NHE1 inhibitor)

BIX NHE1 inhibitor is a selective and potent small-molecule inhibitor targeting the Na+/H+ exchanger isoform 1 (NHE1), a membrane protein involved in intracellular pH regulation. This compound demonstrates high specificity for NHE1, minimizing off-target effects, and exhibits strong inhibitory activity in both in vitro and in vivo models. Its well-characterized pharmacokinetic profile ensures consistent bioavailability and tissue penetration. BIX NHE1 inhibitor is particularly useful in research applications investigating ischemia-reperfusion injury, cancer metastasis, and cardiovascular diseases, where NHE1 dysregulation plays a critical role. The inhibitor's stability and solubility make it suitable for a range of experimental conditions, supporting reliable and reproducible results.
BIX NHE1 inhibitor structure
BIX NHE1 inhibitor structure
商品名:BIX NHE1 inhibitor
CAS番号:1422252-46-7
MF:C16H20ClF3N4O2
メガワット:392.803812980652
CID:4858825
PubChem ID:121513866

BIX NHE1 inhibitor 化学的及び物理的性質

名前と識別子

    • BIX NHE1 inhibitor
    • BIX HCl
    • N-[4-(1-Acetyl-piperidin-4-yl)-3-trifluoromethyl-benzoyl]-guanidine hydrochloride
    • 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide
    • 4-(1-Acetyl-4-piperidinyl)-N-(aminoiminomethyl)-3-(trifluoromethyl)benzamide hydrochloride
    • 4-(1-Acetylpiperidin-4-yl)-N-carbamimidoyl-3-(trifluoromethyl)benzamide hydrochloride
    • BI-9627 hydrochloride
    • 4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide;hydrochloride
    • EX-A4890
    • CS-0077566
    • MS-26580
    • 4-(1-Acetylpiperidin-4-yl)-N-carbamimidoyl-3-(trifluoromethyl)benzamidehydrochloride
    • 1422252-46-7
    • 1204329-34-9
    • F82311
    • AKOS027470198
    • HY-18071A
    • BI-9627 (hydrochloride)
    • BIXNHE1Inhibitor
    • インチ: 1S/C16H19F3N4O2.ClH/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19;/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25);1H
    • InChIKey: SLSZLEROFKLICF-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC(C1C=C(C(/N=C(\N)/N)=O)C=CC=1C1CCN(C(C)=O)CC1)(F)F

計算された属性

  • せいみつぶんしりょう: 392.1226881g/mol
  • どういたいしつりょう: 392.1226881g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 538
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102

BIX NHE1 inhibitor 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01E2I3-100mg
BIXNHE1Inhibitor
1422252-46-7 98%
100mg
$838.00 2024-06-20
1PlusChem
1P01E2I3-25mg
BIXNHE1Inhibitor
1422252-46-7 98%
25mg
$324.00 2024-06-20
1PlusChem
1P01E2I3-10mg
BIXNHE1Inhibitor
1422252-46-7 98%
10mg
$180.00 2024-06-20
TRC
B591750-250mg
BIX NHE1 Inhibitor
1422252-46-7
250mg
$ 9200.00 2023-09-08
TRC
B591750-25mg
BIX NHE1 Inhibitor
1422252-46-7
25mg
$ 839.00 2023-04-18
ChemScence
CS-0077566-50mg
BI-9627 hydrochloride
1422252-46-7 98.47%
50mg
$450.0 2022-04-27
TRC
B591750-50mg
BIX NHE1 Inhibitor
1422252-46-7
50mg
$ 1447.00 2023-04-18
ChemScence
CS-0077566-100mg
BI-9627 hydrochloride
1422252-46-7 98.47%
100mg
$700.0 2022-04-27
TRC
B591750-5mg
BIX NHE1 Inhibitor
1422252-46-7
5mg
$ 184.00 2023-04-18
TRC
B591750-200mg
BIX NHE1 Inhibitor
1422252-46-7
200mg
$ 1705.00 2022-01-11

BIX NHE1 inhibitor 関連文献

BIX NHE1 inhibitorに関する追加情報

Recent Advances in BIX NHE1 Inhibitor (CAS: 1422252-46-7) and Its Therapeutic Implications

The sodium-hydrogen exchanger 1 (NHE1) has emerged as a promising therapeutic target in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders. BIX NHE1 inhibitor (CAS: 1422252-46-7) is a novel small molecule compound that has garnered significant attention due to its potent and selective inhibition of NHE1. Recent studies have elucidated its mechanism of action, pharmacokinetic properties, and therapeutic potential, positioning it as a frontrunner in the development of next-generation NHE1-targeted therapies.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated that BIX NHE1 inhibitor exhibits high selectivity for NHE1 over other isoforms, with an IC50 value in the low nanomolar range. The compound's unique chemical structure, characterized by the presence of a benzimidazole core and a sulfonamide moiety, contributes to its enhanced binding affinity and stability. Molecular docking simulations revealed that BIX NHE1 inhibitor interacts with key residues in the NHE1 transmembrane domain, disrupting ion transport and leading to intracellular acidification, a mechanism that has shown efficacy in inhibiting cancer cell proliferation.

In preclinical models of ischemic heart disease, BIX NHE1 inhibitor demonstrated cardioprotective effects by reducing intracellular sodium and calcium overload, thereby mitigating myocardial injury. A 2024 study in Cardiovascular Research highlighted its ability to improve cardiac function and reduce infarct size in animal models, suggesting potential applications in acute coronary syndromes. Furthermore, the compound's ability to cross the blood-brain barrier has sparked interest in its use for neuroprotection, particularly in stroke and neurodegenerative diseases.

Despite these promising findings, challenges remain in the clinical translation of BIX NHE1 inhibitor. Recent pharmacokinetic studies have identified variability in oral bioavailability, prompting investigations into novel formulation strategies. Additionally, ongoing phase I clinical trials are evaluating the safety profile of this compound in healthy volunteers, with preliminary data expected in late 2024. The research community continues to explore combination therapies, particularly with existing chemotherapeutic agents, to enhance therapeutic outcomes while minimizing potential side effects.

The development of BIX NHE1 inhibitor represents a significant advancement in targeted therapy. Its multifaceted applications across different disease areas underscore the importance of NHE1 as a therapeutic target. Future research directions include the optimization of dosing regimens, identification of predictive biomarkers for patient stratification, and exploration of its potential in rare diseases where NHE1 dysregulation plays a pathogenic role. As the scientific understanding of this compound deepens, BIX NHE1 inhibitor may pave the way for a new class of precision medicines in chemical biology and pharmaceutical development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1422252-46-7)BIX NHE1 inhibitor
A1246857
清らかである:99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg
価格 ($):180/360/624/969
atkchemica
(CAS:1422252-46-7)BIX NHE1 inhibitor
CL0431
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ